rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans
Description
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-amine hydrochloride, trans is a chiral amine derivative with a substituted oxolane (tetrahydrofuran) backbone. The compound features a difluoromethyl group at the 4-position of the oxolane ring and exists as a racemic mixture of the (3R,4R) enantiomers. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. The trans configuration of the substituents on the oxolane ring is critical for its stereochemical interactions in biological systems .
Properties
Molecular Formula |
C5H10ClF2NO |
|---|---|
Molecular Weight |
173.59 g/mol |
IUPAC Name |
(3S,4S)-4-(difluoromethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-1-9-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m1./s1 |
InChI Key |
FFVIKUUADRCLIV-VKKIDBQXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(F)F.Cl |
Canonical SMILES |
C1C(C(CO1)N)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans typically involves multiple steps, including the formation of the oxolane ring and the introduction of the difluoromethyl and amine groups. One common synthetic route involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives.
Scientific Research Applications
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group and amine group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between rac-(3R,4R)-4-(difluoromethyl)oxolan-3-amine hydrochloride, trans and analogous compounds:
Notes:
- Polarity vs. Lipophilicity: The difluoromethyl group in the target compound introduces polarity, which may reduce passive diffusion compared to ethyl or methylpyrazole analogs but could improve solubility in aqueous environments .
- Stereochemical Impact: The trans configuration in oxolan-3-amine derivatives ensures optimal spatial arrangement for receptor binding, contrasting with cis isomers that may exhibit reduced activity .
- Biological Relevance: Pyrazole-containing analogs (e.g., 1,5-dimethylpyrazole) show affinity for kinases, while pyridine-substituted derivatives (e.g., pyridin-4-yl) are explored for CNS disorders .
b. Pharmacological Potential
- Enhance metabolic stability by resisting oxidative degradation.
- Modulate pKa values, improving bioavailability in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
